1-(2-Methylaminoethyl)adamantane hydrochloride

Descripción general

Descripción

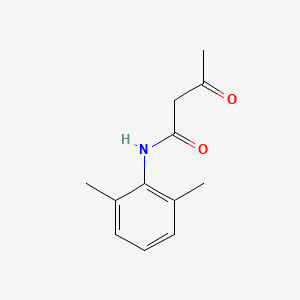

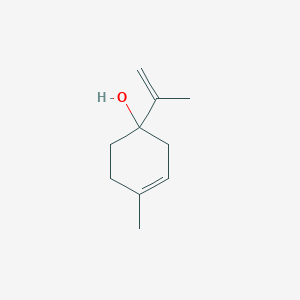

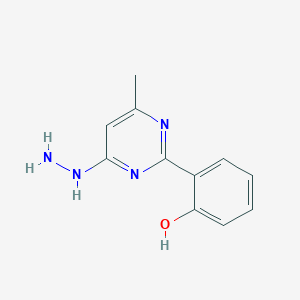

1-(2-Methylaminoethyl)adamantane hydrochloride, also known as memantine, is primarily used in the treatment of Alzheimer’s disease. It has a molecular formula of C13H24ClN and a molecular weight of 229.79 g/mol .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The adamantyl radical is generated using a chlorine radical which is initially produced via homolysis of peroxide .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The difference between adamantane and 1-(2-Methylaminoethyl)adamantane hydrochloride occurs regarding their functional groups: adamantane has an oxo group, while 1-(2-Methylaminoethyl)adamantane hydrochloride has an amino group and two methyl side chains .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

1-(2-Methylaminoethyl)adamantane hydrochloride has a boiling point of 254.6ºC at 760mmHg . It is poorly soluble in water but soluble in hydrocarbons .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

Adamantane-substituted amines, such as “1-(2-Methylaminoethyl)adamantane hydrochloride”, have been studied for their structural properties. The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way . The structural properties of these compounds provide insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation .

Drug Delivery Systems

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems . Adamantane derivatives, including “1-(2-Methylaminoethyl)adamantane hydrochloride”, can be incorporated into liposomes, cyclodextrins, and dendrimers to improve their functionality . The lipophilicity and stability of drugs can be improved by incorporating adamantane fragments .

Surface Recognition

Adamantane derivatives are also used in surface recognition studies . The unique structure of adamantane allows it to act as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition .

Nanodiamond Transformation

The structural properties of adamantane-substituted amines have been studied with the perspective of transforming them into nanodiamonds . This could open up new avenues in the field of material science and nanotechnology .

Pharmaceutical Applications

The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs . Nitrogen-containing pharmaceuticals derived from adamantane usually exhibit antiviral, anti-Parkinsonian or anti-Alzheimer properties .

Chemical Investigations

The adamantane-based structures and self-assembled supramolecular systems encourage the development of novel structures for basic chemical investigations .

Mecanismo De Acción

Target of Action

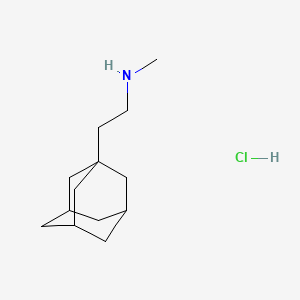

1-(2-Methylaminoethyl)adamantane hydrochloride, also known as Amantadine, primarily targets the M2 protein , an ion channel protein of the influenza A virus . It is also known to interact with the dopamine system in the brain and is used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions .

Mode of Action

Amantadine inhibits the replication of influenza A virus strains by interfering with the function of the transmembrane domain of the M2 protein . This prevents the release of infectious viral nucleic acid into the host cell, thereby halting the spread of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Amantadine is the viral replication cycle of the influenza A virus . By blocking the M2 ion channel, it prevents the release of the viral RNA genome into the host cell, thereby inhibiting the production of new viruses . In the case of Parkinson’s disease, it is thought to influence the dopaminergic pathways .

Pharmacokinetics

It is known that the compound is well absorbed in the gastrointestinal tract and widely distributed in the body .

Result of Action

The primary result of the action of 1-(2-Methylaminoethyl)adamantane hydrochloride is the inhibition of influenza A virus replication , which reduces the severity and duration of symptoms . In the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions, it helps to reduce symptoms such as stiffness and shaking .

Safety and Hazards

Direcciones Futuras

Adamantane derivatives have attracted significant interest due to their diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The development of stable medicinal compounds requires studying the initial substances, intermediates, and the target compound . There is potential for the repurposing of adamantane antivirals for COVID-19 .

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N.ClH/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMRHHYSMYVGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185750 | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylaminoethyl)adamantane hydrochloride | |

CAS RN |

31897-97-9 | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B1618478.png)

![5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B1618494.png)